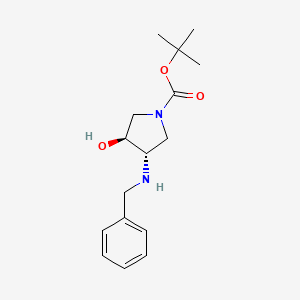

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Descripción general

Descripción

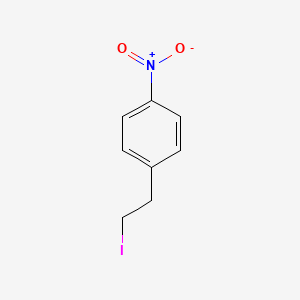

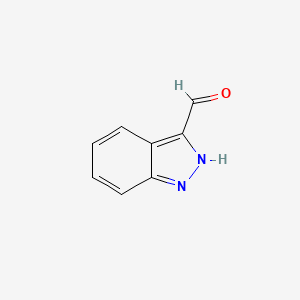

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 252574-03-1 . It has a molecular weight of 292.38 . This compound is used in various applications in scientific research, including drug discovery, catalysis, and organic synthesis.

Molecular Structure Analysis

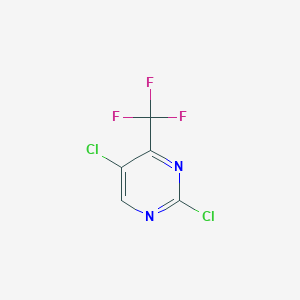

The InChI code for this compound is1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.38 . The IUPAC name is tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxy-1-pyrrolidinecarboxylate .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In the realm of medicinal chemistry , heterocyclic compounds like (3S,4S)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate are crucial for the development of new pharmaceuticals. They often serve as building blocks for the synthesis of bioactive molecules that can interact with biological targets. This compound, with its chiral centers and functional groups, provides a versatile scaffold for creating enantiomerically pure drugs .

Organic Synthesis

This compound is used in organic synthesis to introduce chirality into other molecules. Its configuration allows for the synthesis of optically active compounds, which is essential for creating substances with desired biological activities. It’s particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other .

Material Science

In material science , (3S,4S)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can be used as a monomer or a co-monomer in polymer synthesis. The presence of functional groups like the carboxylate and the hydroxyl provides points of attachment for polymerization, leading to polymers with specific mechanical and chemical properties .

Catalysis

The compound’s structure is conducive to acting as a ligand in catalysis . It can coordinate to metal centers and influence the stereochemistry of the catalytic site, thus affecting the outcome of catalytic reactions. This is particularly important in enantioselective catalysis, where the goal is to favor the formation of one enantiomer over the other .

Agricultural Chemistry

In agricultural chemistry , such compounds can be used to synthesize agrochemicals like pesticides and herbicides. The benzylamino group can be modified to target specific pests or weeds, while the chiral centers can be used to enhance the selectivity and reduce environmental impact .

Analytical Chemistry

For analytical chemistry , (3S,4S)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can be employed as a chiral resolving agent. It can separate racemic mixtures into their individual enantiomers, which is crucial for the analysis of chiral drugs and other substances .

Neurochemistry

In neurochemistry , the compound’s ability to mimic certain amino acid structures makes it a candidate for the synthesis of neurotransmitter analogs. These analogs can be used to study neurotransmitter functions and develop treatments for neurological disorders .

Environmental Chemistry

Lastly, in environmental chemistry , this compound could be explored for the synthesis of chiral pollutants. Studying these pollutants can help understand their behavior in the environment and the development of methods for their removal or neutralization .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYATPKTSSTHKN-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461013 | |

| Record name | tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

252574-03-1, 138026-89-8 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252574-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)